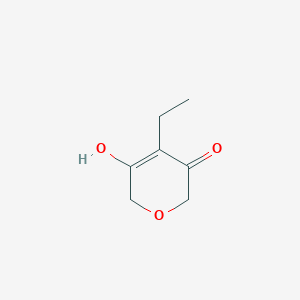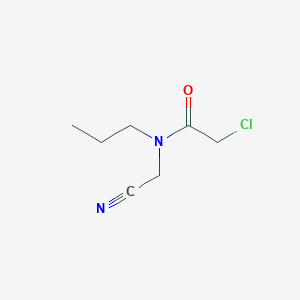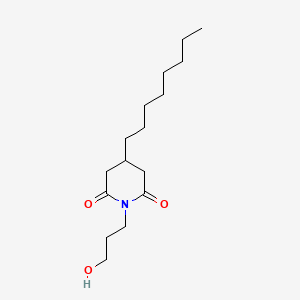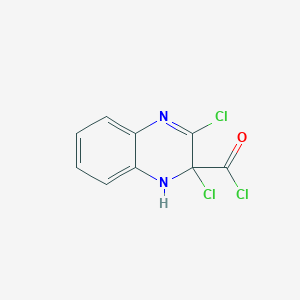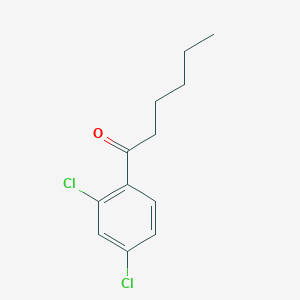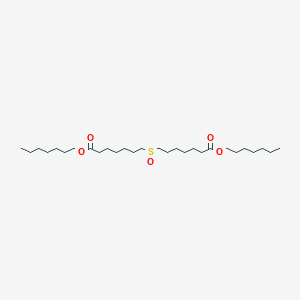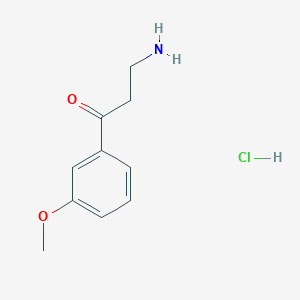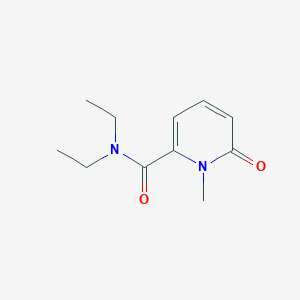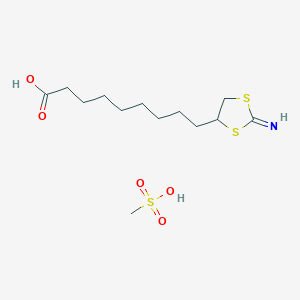
9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid;methanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid;methanesulfonic acid is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a dithiolane ring, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid typically involves the reaction of cyanoacetamides with carbon disulfide and sodium ethoxide to form ketene dithioacetals . This intermediate is then further reacted under specific conditions to yield the target compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst selection, plays a crucial role in maximizing yield and minimizing by-products.
化学反应分析
Types of Reactions
9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or alcohols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
科学研究应用
9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress.
Industry: Utilized in the production of polymers and advanced materials due to its reactive dithiolane ring.
作用机制
The mechanism of action of 9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid involves its interaction with molecular targets such as enzymes and proteins. The dithiolane ring can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying cellular processes and developing therapeutic agents .
相似化合物的比较
Similar Compounds
1,3-Dithiolane: Shares the dithiolane ring but differs in the side chain structure.
1,3-Dithiane: Similar in structure but with a different ring size and functional groups.
Thioacetic Acid: Contains a thiol group but lacks the dithiolane ring.
Uniqueness
9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid is unique due to its specific combination of the dithiolane ring and the nonanoic acid side chain. This structure imparts distinct reactivity and stability, making it suitable for specialized applications in synthetic chemistry and industrial processes .
属性
CAS 编号 |
61522-07-4 |
|---|---|
分子式 |
C13H25NO5S3 |
分子量 |
371.5 g/mol |
IUPAC 名称 |
9-(2-imino-1,3-dithiolan-4-yl)nonanoic acid;methanesulfonic acid |
InChI |
InChI=1S/C12H21NO2S2.CH4O3S/c13-12-16-9-10(17-12)7-5-3-1-2-4-6-8-11(14)15;1-5(2,3)4/h10,13H,1-9H2,(H,14,15);1H3,(H,2,3,4) |
InChI 键 |
XSGFGUZMRPGHLX-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)O.C1C(SC(=N)S1)CCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane](/img/structure/B14584171.png)


